molecular formula C13H13F3N4 B1365021 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890302-17-7

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Katalognummer B1365021
CAS-Nummer: 890302-17-7
Molekulargewicht: 282.26 g/mol
InChI-Schlüssel: MIBMFJKAPFQBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a chemical compound with the molecular formula C13H13F3N4 . It is a unique chemical that is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine ring substituted with a piperazine ring and a trifluoromethyl group . The exact mass of the molecule is 282.109222 Da .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 282.26 g/mol . The SMILES string representation of the molecule is FC(F)(F)c1ccc2c(nccc2n1)N3CCNCC3 .

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis

A study by Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a potential serotonin 5-HT3 receptor antagonist. This research demonstrates the use of 5-Piperazin-1-yl-naphthyridine compounds in developing receptor antagonists via microwave irradiation and conventional heating methods (Mahesh, Perumal, & Pandi, 2004).

Synthesis and SAR of Piperazin-1-yl-phenyl-arylsulfonamides

Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). Their work highlights the structural activity relationships and potential of derivatives of 5-Piperazin-1-yl-naphthyridine in developing atypical antipsychotic agents (Park et al., 2010).

Practical Synthesis of Iminochlorothioformates

Chu and Claiborne (1991) described the synthesis of various naphthyridine and quinoline derivatives, including 6-fluoro-7-piperazin-1-yl-naphthyridine. This study underscores the compound's relevance in synthesizing novel derivatives with potential therapeutic applications (Chu & Claiborne, 1991).

Enoxacin Trihydrate Structure

Parvez et al. (2004) examined the structure of enoxacin trihydrate, a compound containing a piperazin-1-yl-naphthyridine structure. Their work provides insights into the molecular arrangement and potential for forming hydrogen bonds, which can be crucial for drug development (Parvez et al., 2004).

Biochemische Analyse

Biochemical Properties

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the cell cycle . The compound binds to the active site of these kinases, inhibiting their activity and subsequently affecting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing the progression to the S phase and thereby inhibiting cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest and apoptosis, thereby reducing cell viability and proliferation . It influences cell signaling pathways by inhibiting the activity of CDK4 and CDK6, leading to decreased phosphorylation of Rb and subsequent downregulation of E2F target genes . This results in altered gene expression and reduced cellular metabolism, contributing to the compound’s antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with CDK4 and CDK6. The compound fits into the ATP-binding pocket of these kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex . This binding prevents the phosphorylation of Rb, a key event in cell cycle progression. Additionally, the compound may influence other signaling pathways and gene expression profiles, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in cell culture models has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss, hematological changes, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes, particularly CYP3A4, play a key role in its biotransformation . The compound’s metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific compartments, such as the nucleus, where it can interact with CDK4 and CDK6 . Post-translational modifications and targeting signals may also play a role in directing the compound to its sites of action .

Eigenschaften

IUPAC Name

5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMFJKAPFQBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467888
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890302-17-7
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.